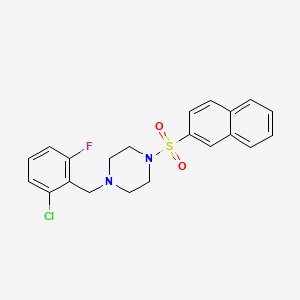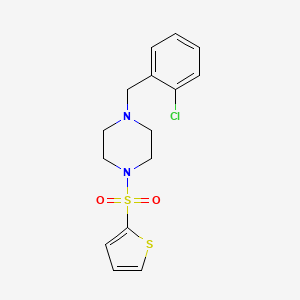
1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine
Übersicht
Beschreibung
1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine, also known as CFNP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFNP is a piperazine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and viral replication. 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits viral replication by interfering with the viral entry, replication, and assembly.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as arthritis and colitis. It also exhibits antitumor activity by inhibiting tumor growth and inducing apoptosis in cancer cells. 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have antiviral activity against a range of viruses, including HIV, HCV, and influenza virus. It also exhibits neuroprotective activity by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. It exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine also has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. It also exhibits some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine. One area of research is to further elucidate the mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine and its effects on various signaling pathways. Another area of research is to explore the potential therapeutic applications of 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine in various diseases, such as cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine and improve its pharmacokinetic properties for potential clinical applications.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has also been shown to have antiviral activity against a range of viruses, including HIV, HCV, and influenza virus.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2S/c22-20-6-3-7-21(23)19(20)15-24-10-12-25(13-11-24)28(26,27)18-9-8-16-4-1-2-5-17(16)14-18/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLRKLSOCMFJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline](/img/structure/B4367952.png)
![3-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole hydrochloride](/img/structure/B4367969.png)

![N-(3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367979.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367986.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367989.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367991.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-naphthalenesulfonamide](/img/structure/B4368006.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368012.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368029.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368034.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368037.png)